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(2S)-2-(Benzylamino)hexanoic acid

Cat. No.: B613213
CAS No.: 17345-51-6
M. Wt: 221.3
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Description

Contextualization within the Field of Non-Canonical Amino Acids and Chiral Amine Derivatives

(2S)-2-(Benzylamino)hexanoic acid is structurally a derivative of L-norleucine, an isomer of the common amino acid leucine. scbt.com Norleucine is classified as a non-canonical amino acid (ncAA) because it is not one of the 20 standard proteinogenic amino acids encoded in the universal genetic code. nih.gov The field of ncAAs has expanded dramatically, as scientists can now incorporate these unique building blocks into proteins using techniques like genetic code expansion (GCE). sigmaaldrich.combldpharm.com This allows for the creation of proteins with novel functions, enhanced stability, or unique labels for imaging and analysis. medchemexpress.com The incorporation of ncAAs is a powerful tool in synthetic biology and drug discovery. biosynth.com

Simultaneously, the molecule is a chiral amine derivative. Chiral amines are fundamental structural motifs found in a vast number of pharmaceuticals and biologically active compounds. labsolu.ca The specific three-dimensional arrangement (chirality) of these molecules is often crucial for their biological function. The synthesis of enantiomerically pure chiral amines is a major focus in organic chemistry. The "(2S)" designation in the compound's name specifies its particular stereochemistry, which is derived from the natural L-amino acid configuration. The presence of the benzyl (B1604629) group attached to the nitrogen atom (the "benzylamino" moiety) further functionalizes the amino acid, classifying it as an N-alkylated amino acid.

Significance as a Synthetic Target and Intermediate in Organic Chemistry

The value of this compound in organic chemistry lies primarily in its role as a specialized building block, particularly in peptide synthesis. The N-benzyl group serves two important functions. First, it acts as a protecting group for the amine, preventing unwanted side reactions during the formation of peptide bonds. Second, and perhaps more critically, the use of N-alkylated amino acids like this one can minimize or prevent racemization—a loss of stereochemical purity—at the adjacent chiral center during the coupling process. labsolu.ca

As an intermediate, this compound allows for the introduction of the non-canonical norleucine residue into a peptide chain. The hexanoic acid side chain is a linear four-carbon alkyl group, which is more lipophilic (fat-soluble) than many standard amino acid side chains. Incorporating residues like N-benzyl-L-norleucine can therefore be used to modulate the physical properties of a peptide, such as its solubility, stability, and ability to cross biological membranes. These modifications are crucial in the design of peptide-based therapeutics.

Overview of Current Research Trajectories and Challenges

Current research in areas related to this compound is advancing on several fronts. A major trajectory is the continued development of methods to incorporate a wider array of ncAAs into proteins and peptides to generate novel functions. biosynth.comnih.gov This includes creating bioactive macrocyclic peptides and designing new enzymes. biosynth.com Another significant trend is the development of more efficient and environmentally friendly ("green") methods for the N-alkylation of amino acids, often using catalytic approaches that avoid the need for harsh reagents and multiple protection/deprotection steps.

Despite its utility, the synthesis and application of this compound are not without challenges. A primary hurdle in the synthesis of any N-alkylated amino acid is maintaining stereochemical integrity. The conditions required for alkylation can sometimes lead to racemization, yielding a mixture of stereoisomers that is difficult to separate and undesirable for most biological applications. Achieving selective mono-alkylation, where only one benzyl group is added to the nitrogen, presents another synthetic difficulty. Furthermore, while the field of genetic code expansion is rapidly advancing, the efficient incorporation of bulky, modified ncAAs like N-benzylated derivatives into proteins in vivo remains a significant and complex challenge. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B613213 (2S)-2-(Benzylamino)hexanoic acid CAS No. 17345-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(benzylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-9-12(13(15)16)14-10-11-7-5-4-6-8-11/h4-8,12,14H,2-3,9-10H2,1H3,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDXZMGISBZJCQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Synthesis Strategies for 2s 2 Benzylamino Hexanoic Acid

Enantioselective Methodologies for α-Amino Acid Derivatives

The creation of the chiral center at the α-carbon is the most critical step in the synthesis of (2S)-2-(Benzylamino)hexanoic acid. Various powerful enantioselective methods have been developed for this purpose.

Application of Chiral Auxiliaries and Ligand-Controlled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. numberanalytics.comwordpress.com This approach involves a three-step sequence: attachment of the auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. numberanalytics.comwordpress.com Key considerations for an effective chiral auxiliary include its ability to induce high steric hindrance, possess conformational rigidity, and be easily attached and removed without racemization of the product. numberanalytics.com

Commonly used chiral auxiliaries in asymmetric amino acid synthesis include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com For instance, a chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent, which is then alkylated with a butyl halide. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired (S)-α-amino acid precursor. A notable example is the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary, which, in the presence of nickel nitrate (B79036) and a base, can be used to isomerize racemic α-amino acids to the desired (S)-enantiomer with high optical purity. tcichemicals.com

Ligand-controlled synthesis represents another powerful strategy. acs.org In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the outcome of the reaction. acs.org For example, palladium-catalyzed β-C–H arylation of α-amino acid derivatives can be achieved with high enantioselectivity using specifically designed pyridine-type ligands. nih.govnih.govacs.org These ligands can overcome limitations of earlier systems and enable the synthesis of a variety of unnatural amino acids. nih.govnih.govacs.org

Table 1: Comparison of Chiral Auxiliary and Ligand-Controlled Methods

FeatureChiral Auxiliary MethodLigand-Controlled Method
Chirality Source Stoichiometric chiral moleculeCatalytic amount of chiral ligand
Generality Broadly applicable to various transformationsOften specific to a particular reaction type
Atom Economy Lower, due to the mass of the auxiliaryHigher, as the chiral source is catalytic
Scalability Can be challenging for large-scale synthesisGenerally more amenable to large-scale production

Catalytic Asymmetric Hydrogenation Routes to Chiral Amino Acids

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral α-amino acids. acs.org This technique typically involves the hydrogenation of a prochiral α-enamide or a related unsaturated precursor using a chiral transition metal catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are widely used for this purpose. numberanalytics.com

The synthesis of this compound via this route would start with a suitable precursor, such as 2-(benzylamino)hex-2-enoic acid or its ester derivative. The double bond is then hydrogenated in the presence of a chiral catalyst, which delivers hydrogen to one face of the double bond preferentially, leading to the formation of the (S)-enantiomer with high enantiomeric excess. The Noyori hydrogenation, which employs a ruthenium-BINAP catalyst, is a prominent example of this type of transformation. numberanalytics.com

Chemoenzymatic Resolution and Synthesis Pathways

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure α-amino acids. rsc.org These strategies can involve either the kinetic resolution of a racemic mixture of the amino acid or a derivative, or a stereoselective synthesis from a prochiral substrate.

In a kinetic resolution process, an enzyme, often a lipase (B570770) or an acylase, selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of N-acetyl-2-aminohexanoic acid could be subjected to an acylase, which would preferentially hydrolyze the N-acetyl group from the (S)-enantiomer, allowing for the separation of the desired (S)-amino acid. Lipases can also be used for the resolution of amino acid esters. nih.gov

Dynamic kinetic resolution (DKR) is an even more powerful approach. In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. For instance, a biocatalytic DKR of a racemic aldehyde precursor to an amino acid has been shown to produce β-branched aromatic α-amino acids with high diastereoselectivity. nih.gov Enzymes like transaminases can also be employed to convert α-keto acids into the corresponding α-amino acids with high stereoselectivity. nih.gov

Stereospecific N-Benzylation and Reductive Amination Protocols for Hexanoic Acid Scaffolds

Once the chiral α-aminohexanoic acid core is established, the introduction of the benzyl (B1604629) group at the nitrogen atom is a crucial step. This can be achieved through stereospecific N-benzylation or reductive amination protocols.

Direct N-benzylation of an α-amino acid can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. However, under carefully controlled conditions using a suitable base and benzyl halide, mono-benzylation can be achieved.

Reductive amination is a more common and versatile method for introducing the benzyl group. organic-chemistry.orgwikipedia.org This process involves the reaction of an α-keto acid, such as 2-oxohexanoic acid, with benzylamine (B48309) to form an intermediate imine. The imine is then reduced in situ to the desired N-benzylamino acid. wikipedia.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. rit.edu The latter is often preferred due to its milder nature and the generation of safer byproducts. rit.edu An indirect reductive amination route can be employed to achieve monoalkylation, especially with less sterically hindered α-amino acids where direct reductive amination might lead to bis-alkylation. rit.edu

Protecting Group Strategies and Deprotection Chemistry Relevant to this compound Synthesis

The synthesis of this compound often requires the use of protecting groups to mask the carboxylic acid and amino functionalities during various synthetic steps. ucalgary.canih.gov

The carboxylic acid group is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. ucalgary.calibretexts.org These esters are stable under many reaction conditions but can be readily cleaved when desired. Methyl and ethyl esters are typically removed by acid or base-catalyzed hydrolysis, while benzyl esters can be conveniently deprotected by hydrogenolysis. ucalgary.ca

The primary amino group of the α-amino acid precursor is often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). ucalgary.catcichemicals.com The Boc group is stable to basic and hydrogenolysis conditions but is easily removed with acid. tcichemicals.com The Cbz group, on the other hand, is stable to acidic conditions and is typically removed by hydrogenolysis. organic-chemistry.org

The benzyl group on the nitrogen in the final product, this compound, can also be considered a protecting group if further transformations at the nitrogen are desired. Deprotection of the N-benzyl group is commonly achieved by catalytic hydrogenation. acs.org The use of a mixed catalyst system, such as palladium on carbon combined with niobic acid-on-carbon, can facilitate this deprotection under milder conditions. acs.org

The choice of protecting groups is critical and must be carefully planned to ensure compatibility with the reaction conditions of subsequent steps and to allow for selective deprotection at the appropriate stage of the synthesis. universiteitleiden.nluniversiteitleiden.nl

Table 2: Common Protecting Groups in the Synthesis of this compound

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Carboxylic AcidMethyl Ester-Acid or Base Hydrolysis
Carboxylic AcidBenzyl EsterBnHydrogenolysis
Amino Grouptert-ButoxycarbonylBocAcid
Amino GroupBenzyloxycarbonylCbzHydrogenolysis
Amino GroupBenzylBnHydrogenolysis

An exploration into the synthetic versatility of this compound reveals a molecule amenable to a variety of chemical transformations. This amino acid derivative, characterized by a chiral center, a secondary amine, a carboxylic acid, and a linear alkyl side chain, serves as a versatile scaffold for developing a diverse range of derivatives. Research into its chemical reactivity has primarily focused on the functionalization of its carboxylic acid and secondary amine moieties, with emerging possibilities for side-chain modification.

Role As a Chiral Building Block in Complex Organic Synthesis

Precursor for Optically Active Aliphatic Amine and Carboxylic Acid Compounds

The structure of (2S)-2-(Benzylamino)hexanoic acid lends itself to the synthesis of other optically active compounds. The benzyl (B1604629) group on the amine serves as a protecting group, which can be removed under specific conditions, typically through hydrogenolysis. This allows for the selective modification of the carboxylic acid moiety before revealing the primary amine.

For instance, the carboxylic acid can be reduced to a primary alcohol. Subsequent activation of the alcohol, for example, by conversion to a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, would yield the corresponding chiral aliphatic amine, (S)-2-aminohexane, while retaining the original stereochemistry.

Alternatively, the carboxylic acid can be converted into various derivatives. For example, esterification followed by reaction with Grignard reagents can lead to the formation of chiral ketones. The N-benzyl group can be removed at a later stage to provide the free amino ketone. Such transformations are fundamental in the construction of more complex chiral molecules where the amine functionality is required for further reactions or as a key feature of the target molecule.

Applications in the Synthesis of Structurally Diverse Organic Scaffolds

Chiral amino acids and their derivatives are foundational starting materials for the synthesis of a wide array of structurally diverse and biologically important organic scaffolds, such as alkaloids and piperidines. The inherent chirality of this compound can be transferred to the target molecule, ensuring an enantiomerically pure or enriched product.

One common strategy involves the reduction of the carboxylic acid to an aldehyde, which can then undergo intramolecular cyclization reactions. For example, reductive amination of the aldehyde with the deprotected amine could lead to the formation of a cyclic imine, which upon further reduction would yield a substituted piperidine (B6355638). The hexanoic acid side chain offers possibilities for the synthesis of piperidine rings with varying substitution patterns.

Furthermore, N-benzyl amino acids are precursors in the synthesis of various alkaloids. The benzyl group can participate in cyclization reactions, such as the Pictet-Spengler reaction, if an appropriate aromatic ring is present in the side chain or introduced through synthetic modifications. While the aliphatic side chain of this compound does not directly lend itself to this specific reaction, modifications of the side chain could open pathways to alkaloid-like structures. The general principle of using the chiral backbone of an amino acid to construct complex heterocyclic systems is a cornerstone of natural product synthesis.

Contributions to the Development of Modified Peptides and Non-Hydrolysable Amino Acid Analogues

In peptide synthesis, the use of N-protected amino acids is standard practice to control the sequence of amino acid coupling. The N-benzyl group in this compound can serve this protective role. While less common than Boc or Fmoc protecting groups in modern solid-phase peptide synthesis, benzyl groups are still utilized, particularly in solution-phase synthesis.

This compound is a derivative of norleucine, an isomer of leucine. Norleucine itself is a non-proteinogenic amino acid that has been incorporated into peptides to probe protein structure and function. lifetein.com Its linear side chain can act as a mimic for other aliphatic amino acids, and its incorporation can influence the peptide's conformation and biological activity. Using the N-benzyl derivative allows for its controlled introduction into a peptide sequence.

The synthesis of non-hydrolysable amino acid analogues is crucial for developing peptide-based drugs with improved stability against enzymatic degradation. One common strategy is the replacement of the amide bond with a more stable linkage. This compound can be a precursor for such analogues. For example, the carboxylic acid could be reduced to an alcohol, which could then be used to form an ether or other stable linkage with another modified amino acid, creating a non-hydrolysable dipeptide isostere. The chirality of the original amino acid is preserved in these analogues, which is often critical for maintaining biological activity.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (2S)-2-(Benzylamino)hexanoic acid. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula and confirmation of the molecular weight. The calculated exact mass of this compound (C₁₃H₁₉NO₂) is 221.1416 g/mol .

Beyond confirming the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) reveals the compound's structure through controlled fragmentation. The fragmentation pattern is predictable based on the functional groups present: a carboxylic acid, a secondary amine, and an aliphatic chain. researchgate.net In a typical analysis, the protonated molecule [M+H]⁺ is isolated and fragmented to produce a series of daughter ions. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a primary site for cleavage in amines. researchgate.net This can result in the formation of the stable benzylamine (B48309) fragment or the tropylium (B1234903) cation.

Loss of Neutrals: The loss of small, stable neutral molecules like water (H₂O) from the carboxylic acid group and the loss of formic acid (HCOOH) or the entire carboxyl group (•COOH) are common fragmentation patterns for carboxylic acids. researchgate.net

Side-Chain Fragmentation: Cleavage can occur along the butyl side chain, leading to a series of ion signals separated by mass differences corresponding to CH₂ units.

A table of predicted major fragment ions for this compound in positive-ion mode HRMS is presented below.

Predicted HRMS Fragmentation Data for this compound ([C₁₃H₁₉NO₂ + H]⁺)

Predicted m/zPredicted Ion FormulaDescription of Loss
222.1494[C₁₃H₂₀NO₂]⁺Protonated molecular ion [M+H]⁺
204.1388[C₁₃H₁₈NO]⁺Loss of H₂O from the carboxylic acid
176.1439[C₁₂H₁₈N]⁺Loss of COOH (decarboxylation)
165.0919[C₁₀H₁₃O₂]⁺Loss of benzyl (B1604629) group (C₇H₇)
106.0657[C₇H₈N]⁺Benzylamine fragment from α-cleavage
91.0548[C₇H₇]⁺Tropylium ion, a rearrangement of the benzyl fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the chemical shift of the carboxylic acid proton (–COOH) is expected to appear significantly downfield, typically in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding. libretexts.org The protons on the aromatic ring of the benzyl group would appear between 7.2 and 7.4 ppm. The α-proton (the CH group attached to both the nitrogen and the carboxyl group) would be expected in the 3-4 ppm region. The methylene (B1212753) protons (–CH₂–) of the benzyl group would likely show a signal around 3.7-4.0 ppm. The protons of the n-butyl side chain would appear upfield, between approximately 0.9 and 1.8 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear far downfield, around 175-185 ppm. The aromatic carbons of the benzyl group would resonate in the 127-140 ppm range. The α-carbon would be expected around 55-65 ppm, while the carbons of the butyl chain would be found in the 14-40 ppm range. bmrb.io

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (C1)10.0 - 12.0 (s, broad)175 - 185
α-Carbon (C2)3.0 - 4.0 (m)55 - 65
Butyl Chain (C3-C5)1.2 - 1.8 (m)22 - 40
Terminal Methyl (C6)0.9 (t)~14
Benzyl CH₂3.7 - 4.0 (s)45 - 55
Benzyl Aromatic7.2 - 7.4 (m)127 - 140
Amino NHVariable (broad)N/A

(s = singlet, t = triplet, m = multiplet)

For stereochemical assignment , standard NMR cannot distinguish between enantiomers. However, by using a chiral solvating agent (CSA), diastereomeric complexes are formed in the NMR tube, which have distinct NMR spectra. nih.gov This allows for the direct observation and quantification of both the (S) and (R) enantiomers in a sample.

Conformational analysis , which describes the rotation around single bonds, can be investigated using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). This method identifies protons that are close in space, providing crucial data for building a three-dimensional model of the molecule's preferred conformation in solution. chemicalbook.com

Chiroptical Spectroscopic Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical methods are essential for determining the enantiomeric purity of this compound. These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. An enantiomerically pure sample of this compound will exhibit a specific rotation value, [α], under defined conditions (e.g., temperature, solvent, concentration). The corresponding (2R)-enantiomer will rotate light by the exact same magnitude but in the opposite direction. A racemic mixture (a 50:50 mix of both enantiomers) will have an optical rotation of zero. scbt.com The enantiomeric excess (ee) of a non-racemic sample can be calculated by comparing its observed rotation to the rotation of the pure enantiomer. google.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides a unique fingerprint for a specific enantiomer. nih.gov The spectrum of this compound would be a mirror image of the spectrum for its (2R)-enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a highly accurate method for determining enantiomeric purity. researchgate.net Calibration curves can be constructed to relate CD signal magnitude to known ee values, allowing for the precise analysis of unknown samples. researchgate.net

Advanced Chromatographic Separation for Enantiomer Purity Assessment (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are the gold standard for physically separating enantiomers and assessing the enantiomeric purity of this compound. google.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. The separation is achieved by using a chiral stationary phase (CSP). google.com These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. For amino acid derivatives like the target compound, CSPs based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives are often highly effective. researchgate.net A typical analysis would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol) and injecting it onto the chiral column. The (2S) and (2R) enantiomers would elute as two distinct peaks, and the enantiomeric excess can be calculated from the relative area of these peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it typically requires derivatization of the analyte to increase its volatility and thermal stability. For this compound, this would involve esterifying the carboxylic acid group and acylating the secondary amine. The resulting derivative is then separated on a GC column containing a chiral stationary phase. The mass spectrometer serves as a highly sensitive and selective detector. The primary advantage of GC is its high resolution, allowing for the separation of very similar compounds.

Computational Chemistry and Theoretical Investigations of 2s 2 Benzylamino Hexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. mdpi.com For (2S)-2-(Benzylamino)hexanoic acid, these calculations can elucidate its electronic structure and predict its reactivity.

Theoretical investigations often employ methods like the B3LYP hybrid functional in conjunction with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate various electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals provides a map of the molecule's reactive sites. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylamino group and the carboxylate moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the carboxylic acid group and the phenyl ring, suggesting these as potential sites for nucleophilic attack.

The following table illustrates the type of data that can be generated from such quantum chemical calculations. The values are hypothetical but representative for a molecule of this nature.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eVReflects the chemical stability and reactivity.
Dipole Moment 2.5 DProvides insight into the molecule's polarity and solubility.
Mulliken Atomic Charges N: -0.6, O(carbonyl): -0.5, O(hydroxyl): -0.55Predicts sites for electrostatic interactions.

These theoretical predictions are invaluable for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape by simulating the atomic motions over time. nih.gov

For this compound, MD simulations can be performed using force fields like CHARMM or AMBER. These simulations would reveal the preferred dihedral angles of the rotatable bonds, particularly around the chiral center, the benzyl (B1604629) group, and the hexyl chain. The results of such simulations can be visualized through Ramachandran-like plots for the backbone torsions and radial distribution functions to understand the spatial arrangement of different parts of the molecule. acs.org

The simulations would likely show that the molecule exists as an ensemble of interconverting conformers in solution. The relative populations of these conformers are determined by their free energies, which include contributions from intramolecular hydrogen bonding and steric interactions. For instance, an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid could stabilize certain conformations. researchgate.net

The following table presents a hypothetical summary of a conformational analysis for this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Population (%)
1 (Extended) 0.0Cα-N-C(benzyl)-C(phenyl): 175, N-Cα-C(carboxyl)-O: -17045
2 (Folded) 0.8Cα-N-C(benzyl)-C(phenyl): 70, N-Cα-C(carboxyl)-O: 1030
3 (Partially Folded) 1.5Cα-N-C(benzyl)-C(phenyl): -90, N-Cα-C(carboxyl)-O: -16025

These findings from conformational analysis and MD simulations are crucial for understanding how the molecule might fit into a binding site of a protein or how it presents itself to an incoming reagent in a chemical reaction.

Modeling of Stereoselectivity in Reactions Involving the Compound

The (2S) stereochemistry at the alpha-carbon is a defining feature of this compound, and computational modeling can be instrumental in understanding and predicting the stereoselectivity of reactions in which it participates. acs.org Whether this compound is used as a chiral building block or as a chiral ligand in asymmetric catalysis, theoretical models can provide insights into the origins of stereochemical control.

For instance, if this compound were to be used as a chiral auxiliary, computational modeling could be employed to predict the facial selectivity of an approaching electrophile to a prochiral center in a substrate attached to the amino acid. By calculating the transition state energies for the formation of the different stereoisomeric products, one can predict the diastereomeric excess that might be expected experimentally. acs.org

These models would typically involve a detailed analysis of the transition state geometries, identifying the key steric and electronic interactions that differentiate the competing reaction pathways. The benzyl group and the hexyl chain would play crucial roles in creating a chiral environment that directs the incoming reagent to one face of the reacting center over the other.

The table below provides an illustrative example of how computational modeling could be used to predict the outcome of a hypothetical stereoselective alkylation reaction where this compound acts as a chiral directing group.

Transition StateCalculated Activation Energy (kcal/mol)Predicted Diastereomeric RatioKey Stabilizing/Destabilizing Interactions
TS-pro-R 15.295Favorable steric arrangement with minimal clash between the incoming electrophile and the benzyl group.
TS-pro-S 17.55Steric hindrance between the electrophile and the bulky benzyl group.

Such computational studies not only rationalize experimentally observed stereoselectivities but also enable the in silico design of more effective chiral auxiliaries or catalysts for asymmetric synthesis. nih.gov

Emerging Research Areas and Future Perspectives for 2s 2 Benzylamino Hexanoic Acid

Development of Novel Catalytic Systems Utilizing (2S)-2-(Benzylamino)hexanoic Acid or its Derivatives

The development of novel catalytic systems stands as a primary avenue for future research into this compound. Its inherent chirality, stemming from the stereocenter at the alpha-carbon, makes it an attractive candidate for applications in asymmetric catalysis, where the selective synthesis of a single enantiomer of a chiral product is crucial.

Derivatives of this compound could be designed to act as chiral ligands for transition metal catalysts. By coordinating with a metal center, the steric and electronic properties of the benzylamino and hexyl groups could influence the three-dimensional environment around the active site, thereby directing the stereochemical outcome of a reaction. Research in this area would likely focus on synthesizing a variety of derivatives with modified electronic and steric properties to fine-tune their catalytic activity and selectivity in reactions such as asymmetric hydrogenations, C-C bond formations, and oxidations.

Furthermore, the compound itself could serve as an organocatalyst. The presence of both a secondary amine and a carboxylic acid group allows for the possibility of bifunctional catalysis, where both groups participate in the catalytic cycle. This dual functionality can be particularly effective in promoting reactions through the formation of iminium or enamine intermediates, a common strategy in organocatalysis.

Table 1: Potential Catalytic Applications

Catalytic Application Potential Role of this compound
Asymmetric Hydrogenation Chiral ligand for transition metals
Asymmetric Aldol Reactions Organocatalyst
Asymmetric Michael Additions Organocatalyst

Integration into Automated and High-Throughput Synthesis Methodologies

The integration of this compound into automated and high-throughput synthesis platforms presents another significant research direction. As a chiral building block, it can be utilized in the automated synthesis of peptide and small molecule libraries for drug discovery and other life science applications.

Automated solid-phase peptide synthesis (SPPS) could incorporate this compound to introduce unique structural motifs into peptide chains. The benzyl (B1604629) group can provide specific steric and hydrophobic interactions, potentially influencing the secondary structure and biological activity of the resulting peptides. High-throughput solution-phase synthesis methodologies could also leverage this amino acid derivative to rapidly generate diverse libraries of compounds for screening. The straightforward coupling chemistry of amino acids makes it well-suited for such automated approaches.

Future research will likely focus on optimizing the coupling and deprotection conditions for this compound in these automated systems to ensure high yields and purity of the final products.

Exploration of its Utility in Materials Science Applications

The unique combination of a chiral center, a flexible hexyl chain, and an aromatic benzyl group makes this compound a compelling candidate for applications in materials science.

One promising area is the development of chiral polymers . By incorporating this monomer into a polymer backbone, materials with specific chiroptical properties could be created. Such polymers could find applications in chiral chromatography, as sensors for chiral molecules, or in the development of materials with nonlinear optical properties.

Another potential application lies in its use as a ligand for the synthesis of Metal-Organic Frameworks (MOFs) . The carboxylic acid group can coordinate to metal ions, while the chiral benzylamino moiety can direct the formation of a chiral, porous framework. These chiral MOFs could be utilized for enantioselective separations, asymmetric catalysis, and as platforms for chiral sensing. The length and flexibility of the hexyl chain could also influence the pore size and dimensionality of the resulting MOF structure.

Challenges and Opportunities in Scalable and Sustainable Synthesis

A critical aspect of enabling the widespread use of this compound is the development of scalable and sustainable synthetic routes. Current laboratory-scale syntheses may not be economically viable or environmentally friendly for large-scale production.

Challenges in this area include:

Stereocontrol: Ensuring the synthesis produces only the desired (2S)-enantiomer with high purity is a significant challenge that often requires expensive chiral starting materials or catalysts.

Reagent and Solvent Use: Many synthetic routes for amino acid derivatives rely on hazardous reagents and large volumes of organic solvents, posing environmental and safety concerns.

Purification: The separation of the final product from reaction byproducts and unreacted starting materials can be complex and costly on a large scale.

Opportunities for future research in this domain include:

Biocatalysis: The use of enzymes, such as amino acid dehydrogenases or transaminases, could offer a highly selective and environmentally benign route to this compound.

Flow Chemistry: Continuous flow manufacturing can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a flow synthesis for this compound would be a significant advancement.

Green Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, could significantly reduce the environmental impact of the synthesis.

Table 2: Compound Names Mentioned

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-(Benzylamino)hexanoic acid, and how can its enantiomeric purity be ensured?

  • Answer : The synthesis often involves condensation reactions between benzylamine derivatives and hexanoic acid precursors. For example, analogous compounds like 2-(Benzylamino)-2-phenylacetic acid are synthesized via acid-catalyzed condensation of benzylamine with phenylacetic acid . To ensure enantiomeric purity, chiral catalysts or resolution techniques (e.g., chromatography using chiral columns) are critical. Reaction conditions (pH, temperature) must be optimized to minimize racemization .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, amino protons at δ 1.5–2.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ for C₁₃H₁₉NO₂: 234.14 g/mol). Infrared (IR) spectroscopy identifies carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .

Q. How does the benzylamino group influence the compound's solubility and reactivity?

  • Answer : The benzylamino group enhances hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration. Its electron-donating nature increases nucleophilicity at the amino group, facilitating reactions like acylation or alkylation. This is critical in peptide coupling reactions, where reagents like EDC·HCl and HOBt are used to activate carboxyl groups .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly in peptide coupling?

  • Answer : Yield optimization involves:

  • Protection/deprotection : Use of benzyloxycarbonyl (Cbz) groups to protect the amine during intermediate steps, as seen in analogous compounds like (S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid .
  • Coupling agents : EDC·HCl with HOBt minimizes side reactions and improves coupling efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction homogeneity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Answer : Molecular docking studies (e.g., AutoDock Vina) analyze binding affinities to enzymes or receptors. For example, structural analogs like 2-(Benzylamino)-3-methylbutanoic acid show affinity for ADP-binding sites in proteins, which can be validated via in silico simulations . Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .

Q. What experimental approaches resolve contradictions in reported biological activities of similar benzylamino derivatives?

  • Answer : Contradictions (e.g., anti-inflammatory vs. neuroprotective effects) require:

  • Dose-response studies : To identify concentration-dependent effects.
  • Target validation : CRISPR/Cas9 knockout models confirm protein targets.
  • Comparative assays : Parallel testing of enantiomers (e.g., (1S,2S) vs. (1R,2R) cyclopentanol derivatives) to isolate stereospecific effects .

Q. How does the stereochemistry of this compound affect its metabolic stability in pharmacokinetic studies?

  • Answer : The (2S) configuration influences enzyme-substrate interactions (e.g., cytochrome P450 metabolism). Chiral HPLC tracks enantiomeric ratios in plasma samples. Prochiral modifications (e.g., methyl groups at C3) can slow degradation, as seen in 2-(Benzylamino)-3-methylbutanoic acid .

Methodological Considerations

  • Data Tables :

    PropertyValue/DescriptionReference
    Molecular FormulaC₁₃H₁₉NO₂
    Key Functional GroupsCarboxylic acid, benzylamino
    Common Synthetic Yield65–75% (optimized conditions)
    LogP~2.1 (predicted via ChemAxon)
  • Critical Reagents :

    • EDC·HCl, HOBt (peptide coupling)
    • Chiral columns (e.g., Chiralpak IA for HPLC)

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